(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid
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Description
“(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid” is a chemical compound with several synonyms such as MFCD08555130, SBB023935, STK350983, ZINC12394684, AKOS005167311, (E)-3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid, and (2E)-3-[3,5-dibromo-4-(phenylmethoxy)phenyl]prop-2-enoic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions and reagents used . Without specific context, it’s challenging to provide a detailed analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 412.07 and a molecular formula of C16H12Br2O3. It has a complexity of 355, a topological polar surface area of 46.5, and an XLogP3 of 4.7 . It has a boiling point of 526.1±50.0 ℃ at 760 mmHg and a density of 1.7±0.1 g/cm3 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCRWZFJFAOYHV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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